alpha-Methylhistamine

H3 Receptor Pharmacology Stereochemistry Binding Affinity

Alpha-Methylhistamine (α-MH) is a stereospecific H3 receptor agonist with a 120-fold potency difference between (R)- and (S)-enantiomers. The (R)-enantiomer is the gold-standard agonist radioligand ([3H]-(R)-α-MH) for H3 binding studies, enabling precise Kd/Ki determination. The (S)-enantiomer serves as an essential inactive negative control. α-MH is the parent scaffold for azomethine prodrugs designed to improve oral bioavailability and CNS penetration. Ideal for acute in vivo peripheral H3 studies due to rapid clearance (t1/2 ~1.3 min). Procure both enantiomers to confirm stereospecific pharmacology.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 6986-90-9
Cat. No. B1220267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methylhistamine
CAS6986-90-9
Synonymsalpha-methylhistamine
alpha-methylhistamine dihydrochloride
alpha-methylhistamine, (R)-isomer
alpha-methylhistamine, (S)-isome
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(CC1=CN=CN1)N
InChIInChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)
InChIKeyXNQIOISZPFVUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Methylhistamine (CAS 6986-90-9) H3 Receptor Agonist Baseline Profile


Alpha-Methylhistamine (α-MH) is a synthetic histamine analog that functions as a potent and selective agonist at the histamine H3 receptor [1]. It is a chiral compound wherein the (R)-enantiomer exhibits the primary pharmacological activity, serving as a critical reference agonist in H3 receptor research and as a scaffold for prodrug development [2]. The compound is utilized extensively as a radioligand in binding studies and as a pharmacological tool to investigate the neuromodulatory roles of histaminergic pathways [3].

Why Generic Substitution of alpha-Methylhistamine with Other H3 Agonists is Not Advisable


Simple substitution of (R)-alpha-methylhistamine with other histamine derivatives or even the (S)-enantiomer is not scientifically defensible. The compound exhibits a unique combination of receptor subtype selectivity, stereospecific potency, and a well-characterized, albeit challenging, pharmacokinetic profile that distinguishes it from close analogs [1]. For instance, the (S)-enantiomer demonstrates significantly reduced H3 receptor affinity, while more potent agonists like (R)-α,(S)-β-dimethylhistamine or imetit possess divergent selectivity profiles or bioavailability characteristics . Furthermore, its established use as a radioligand and its distinct tissue distribution pattern render it irreplaceable for specific in vivo and in vitro protocols [2].

Alpha-Methylhistamine H3 Receptor Agonist Quantitative Comparative Evidence for Scientific Selection


Stereoselective Potency: (R)- vs (S)-alpha-Methylhistamine H3 Receptor Activity

The (R)-enantiomer of alpha-methylhistamine is 120-fold more potent at the H3 receptor than the (S)-enantiomer, establishing stereospecificity as a critical determinant of pharmacological activity . This difference is essential for researchers to consider when selecting the appropriate compound for in vitro or in vivo studies, as the racemate or the wrong enantiomer will yield significantly attenuated or confounding results.

H3 Receptor Pharmacology Stereochemistry Binding Affinity

Comparative H3 Receptor Affinity: (R)-alpha-Methylhistamine vs Histamine

(R)-alpha-Methylhistamine exhibits significantly enhanced selectivity and potency at H3 receptors compared to the endogenous agonist, histamine. While histamine activates H1, H2, H3, and H4 receptors with varying affinities, (R)-alpha-methylhistamine is reported to be >1000 times more selective for H3 receptors than histamine [1]. This marked improvement in selectivity is crucial for minimizing off-target effects in experimental systems.

Receptor Binding Agonist Potency Selectivity

H3 Receptor Subtype Selectivity: (R)-alpha-Methylhistamine vs H4 Receptor

(R)-alpha-Methylhistamine demonstrates a pronounced selectivity for the H3 receptor over the closely related H4 receptor. It binds to the human H3 receptor with a dissociation constant (KD) of 50.3 nM, while showing >200-fold selectivity over the H4 receptor . This contrasts with other potent H3 agonists, such as imetit, which has a high affinity for both H3 (Ki=0.3 nM) and H4 (Ki=2.7 nM) receptors, offering only ~9-fold selectivity [1]. The superior H3/H4 selectivity of (R)-alpha-methylhistamine is a critical differentiator for studies focused on H3-mediated functions.

Receptor Subtype Selectivity H3 vs H4 Binding Affinity

In Vivo Pharmacokinetic Profile: Rapid Clearance and Distinct Tissue Distribution

Following intravenous administration in rats (12.6 mg/kg), (R)-alpha-methylhistamine exhibits a very short elimination half-life (t1/2) of 1.3 minutes in plasma [1]. This rapid clearance dictates specific experimental designs, such as continuous infusion or the use of prodrugs for sustained effects. In contrast, the more potent analog (R)-α,(S)-β-dimethylhistamine, while slightly more potent, is noted to have similar in vivo properties [2]. This extremely short half-life, while a challenge for some applications, is advantageous for studies requiring acute, reversible modulation of H3 receptors. Furthermore, the compound's distribution is uneven, with high concentrations in kidney, lung, and liver, but poor penetration across the blood-brain barrier in rats [1].

Pharmacokinetics In Vivo Disposition Tissue Distribution

Comparative Potency: (R)-alpha-Methylhistamine vs (R)-alpha,(S)-beta-Dimethylhistamine

The dimethylated derivative (R)-α,(S)-β-dimethylhistamine has been identified as a slightly more potent H3 receptor agonist than (R)-alpha-methylhistamine [1]. While the difference in potency is modest, it highlights a SAR point: adding a beta-methyl group can further enhance activity. However, (R)-alpha-methylhistamine remains the prototypical and most widely used reference agonist due to its established pharmacological profile and commercial availability as a radioligand.

Structure-Activity Relationship Agonist Potency H3 Receptor

Utility as a Reference Radioligand: [3H](R)-alpha-Methylhistamine Binding

Tritiated (R)-alpha-methylhistamine ([3H](R)-alpha-methylhistamine) is a specific, high-affinity agonist radioligand used to characterize H3 receptor binding [1]. Saturation binding studies in rat brain membranes using this ligand reveal a single class of binding sites with a dissociation constant (KD) of 0.68 nM and a maximum binding capacity (Bmax) of 78 fmol/mg protein [1]. This is in contrast to H3 antagonists like thioperamide (Ki ~4.3-27 nM) which are used as competitive inhibitors . The availability of a well-characterized agonist radioligand provides a critical tool for screening novel compounds and for detailed receptor pharmacology studies, a feature not shared by many other H3 agonists.

Radioligand Binding Assay H3 Receptor Pharmacological Tool

Alpha-Methylhistamine (R)-Enantiomer Optimal Research and Industrial Application Scenarios


H3 Receptor Radioligand Binding Assays for Drug Discovery

The high-affinity tritiated form, [3H](R)-alpha-methylhistamine, is the gold-standard agonist radioligand for H3 receptor binding studies [1]. Its use in saturation binding and competition assays enables the precise determination of affinity constants (KD, Ki) for novel H3 receptor ligands in academic and pharmaceutical screening programs [1]. This application is distinct from antagonist radioligands and provides a more physiologically relevant measure of agonist binding.

Peripheral Pharmacological Studies Requiring Acute H3 Receptor Activation

Given its very short plasma half-life (1.3 minutes in rats) and preferential distribution to peripheral organs like the kidney and lung, (R)-alpha-methylhistamine is ideally suited for acute in vivo studies investigating peripheral H3 receptor functions, such as modulation of gastric acid secretion or cardiovascular effects, where a rapid on/off pharmacological action is desired [2].

Stereospecificity Controls in H3 Receptor Pharmacology Experiments

The marked 120-fold difference in potency between the (R)- and (S)-enantiomers makes the (S)-enantiomer an essential negative control . Purchasing the (R)-enantiomer as the active tool compound and the (S)-enantiomer as its inactive control is a standard practice to confirm the stereospecific nature of observed H3 receptor-mediated effects in cell-based assays and animal models .

Development of H3 Receptor Prodrugs with Enhanced Bioavailability

The rapid clearance and poor brain penetration of (R)-alpha-methylhistamine have driven extensive research into prodrug strategies [3]. The compound serves as the parent amine for the synthesis of lipophilic, non-basic azomethine prodrugs, which are designed to improve oral absorption, prolong half-life, and facilitate central nervous system delivery for potential therapeutic applications [3].

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